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molecular formula C14H11N3O4 B8446235 4-(2-Benzimidazolyl)-2-methoxy-6-nitrophenol

4-(2-Benzimidazolyl)-2-methoxy-6-nitrophenol

Cat. No. B8446235
M. Wt: 285.25 g/mol
InChI Key: ZKASBMPOXOFPFC-UHFFFAOYSA-N
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Patent
US05633371

Procedure details

aa) A solution of 4.93 g of 5-nitrovanillin and 2.7 g of 1,2-phenylenediamine in 45 ml of methanol and 15 ml of nitrobenzene is heated to boiling under reflux. After 15 minutes crystals begin to separate from the red solution. After 18 hours the reaction mixture is cooled to room temperature and diluted with 60 ml of methanol. The crystals are filtered under suction and washed with methanol. There is obtained 4-(2-benzimidazolyl)-2-methoxy-6-nitrophenol of m.p. 198°-200° (from N,N-dimethylformamide/methanol).
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([OH:14])=[C:6]([O:12][CH3:13])[CH:7]=[C:8]([CH:11]=1)[CH:9]=O)([O-:3])=[O:2].[C:15]1([NH2:22])[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[NH2:21]>CO.[N+](C1C=CC=CC=1)([O-])=O>[N:21]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[NH:22][C:9]=1[C:8]1[CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[C:5]([OH:14])=[C:6]([O:12][CH3:13])[CH:7]=1

Inputs

Step One
Name
Quantity
4.93 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C=C(C=O)C1)OC)O
Name
Quantity
2.7 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
to separate from the red solution
ADDITION
Type
ADDITION
Details
diluted with 60 ml of methanol
FILTRATION
Type
FILTRATION
Details
The crystals are filtered under suction
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)C2=CC(=C(C(=C2)[N+](=O)[O-])O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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